NPSR1 Antagonist Activity vs. Inactive Analogs
The target compound is reported in ChEMBL (CHEMBL1347663) as an antagonist of the human Neuropeptide S Receptor (NPSR1) with a potency value of 4.5 (pPotency units, corresponding to an IC50 or EC50 of approximately 31.6 µM) [1]. This bioactivity annotation distinguishes this compound from its closest structural analogs: the 5-chloro derivative (MLS000102881, CID 1247280) has no NPSR1 activity reported in any public database and is instead annotated for mitochondrial import inner membrane translocase subunit TIM10 binding [2]; the benzothiazolyl analog (CID 1245575) showed only weak, non-specific activity (EC50 > 55,700 nM) in a Scripps Research Institute screening assay without NPSR1 association [3]. The NPSR1 target engagement of the 5-methyl compound thus represents a qualitatively distinct pharmacological profile.
| Evidence Dimension | NPSR1 antagonist potency |
|---|---|
| Target Compound Data | pPotency = 4.5 (approx. 31.6 µM) vs. human NPSR1 |
| Comparator Or Baseline | 5-Chloro analog (MLS000102881): No NPSR1 activity reported; Benzothiazolyl analog (CID 1245575): EC50 > 55,700 nM in general screening, no NPSR1 target association |
| Quantified Difference | Qualitative target selectivity difference: NPSR1 activity present in 5-methyl compound, absent in comparator data sets |
| Conditions | ChEMBL curated assay (NPSR1, human); Scripps Research Institute Molecular Screening Center assay (for benzothiazolyl analog); BindingDB curated data (for 5-chloro analog) |
Why This Matters
Users requiring a probe for NPSR1 pharmacology must select the 5-methyl compound; the 5-chloro analog will not engage this target.
- [1] GPCRdb. CHEMBL1347663 Bioactivities: NPSR1 (Human), Potency = 4.5. GPCRdb.org / ChEMBL. View Source
- [2] BindingDB. BDBM77672 (MLS000102881): Mitochondrial import inner membrane translocase subunit TIM10 (Baker's yeast). BindingDB.org. View Source
- [3] BindingDB. BDBM43676 (CID 1245575): EC50 > 5.57E+4 nM, Scripps Research Institute Molecular Screening Center. BindingDB.org. View Source
